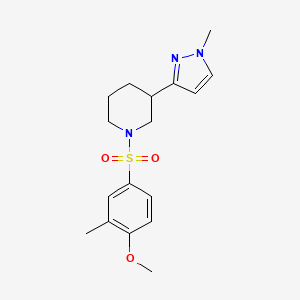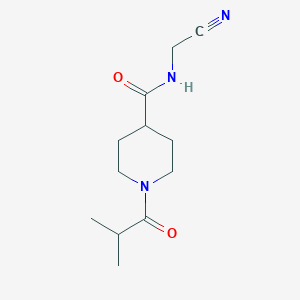
1-((4-methoxy-3-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-methoxy-3-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as MSPPO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
I conducted a search to gather information on the scientific research applications of sulfonyl piperidine compounds, which can help infer the potential applications of 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. Below are six unique applications, each with a detailed section:
Anticancer Agent
Piperidine derivatives have been utilized as anticancer agents. They can interact with various biological targets and pathways involved in cancer progression. For example, piperine’s effect on breast cancer cell lines shows inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
Sulfonyl piperidine compounds exhibit a broad range of bioactivities, including antimicrobial effects. They can be effective against bacteria, fungi, and viruses, making them valuable in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory
These compounds have also been used as analgesics and anti-inflammatory agents. Their ability to modulate pain perception and inflammatory responses can be harnessed for treating conditions like chronic pain and arthritis .
Antipsychotic Properties
Piperidine derivatives have shown potential as antipsychotic drugs. They can affect neurotransmitter systems in the brain, which may be beneficial for treating psychiatric disorders such as schizophrenia .
Anticoagulant Applications
The sulfonyl piperidine structure has been associated with anticoagulant properties. These compounds can interfere with blood clotting mechanisms, which is useful for preventing thrombosis .
Alzheimer’s Disease Treatment
Some piperidine derivatives have been identified as potential treatments for Alzheimer’s disease due to their ability to inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s symptoms .
properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-11-15(6-7-17(13)23-3)24(21,22)20-9-4-5-14(12-20)16-8-10-19(2)18-16/h6-8,10-11,14H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSIHDFSLHNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)


![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)

